D-Thyroxine sodium salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dextrothyroxine sodium involves the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin . The process includes several steps:

Iodination: Tyrosine residues in thyroglobulin are iodinated to form monoiodotyrosine and diiodotyrosine.

Coupling: The iodotyrosines are then coupled to form thyroxine.

Purification: The synthesized thyroxine is purified and converted to its dextrorotary isomer, dextrothyroxine.

Industrial Production Methods: Industrial production of dextrothyroxine sodium follows similar synthetic routes but on a larger scale. The process involves:

Large-scale iodination and coupling reactions: These are carried out in industrial reactors.

Purification and crystallization: The product is purified through crystallization and other purification techniques to obtain high-purity dextrothyroxine sodium.

Analyse Chemischer Reaktionen

Types of Reactions: D-Thyroxine sodium salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various iodinated derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Halogen substitution reactions can occur, leading to different iodinated compounds.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or iodine.

Reducing agents: Such as sodium borohydride.

Substitution reagents: Such as halogenating agents.

Major Products: The major products formed from these reactions include various iodinated derivatives and reduced forms of dextrothyroxine .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

D-Thyroxine sodium salt has several key applications in scientific research:

-

Thyroid Dysfunction Studies :

- Used to investigate the physiological effects of thyroid hormones on metabolism and growth.

- Studies have shown that variations in dosage can lead to differential effects on metabolism, emphasizing the importance of precise dosing in therapeutic applications.

- Non-Thyroidal Illness Syndrome (NTIS) :

-

Psychiatric Applications :

- Limited research explores the use of this compound as an adjunct therapy for depression. Some studies indicate it may enhance the efficacy of standard antidepressants .

- A double-blind, placebo-controlled trial demonstrated promising results for non-melancholic depression when combined with antidepressant treatment.

-

Antihyperlipidemic Effects :

- This compound has been noted for its potential role in lipid metabolism, suggesting applications in managing hyperlipidemia.

Clinical Applications

This compound is primarily used in clinical settings for:

- Hypothyroidism Treatment :

- Goiter Management :

- Thyroid Cancer Treatment :

Case Studies

Several case studies highlight the effectiveness of this compound:

-

Case Study on NTIS :

A study involving critically ill patients demonstrated that administration of D-thyroxine sodium resulted in improved metabolic profiles and reduced symptoms associated with NTIS . -

Adjunct Therapy for Depression :

In a controlled trial, patients receiving D-thyroxine sodium alongside standard antidepressants reported greater improvements in depressive symptoms compared to those receiving antidepressants alone.

Wirkmechanismus

The mechanism of action of dextrothyroxine sodium is not completely understood. it is known to act in the liver to stimulate the formation of low-density lipoprotein (LDL) and increase the catabolism of LDL. This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL levels . D-Thyroxine sodium salt also binds to thyroid receptors and acts as a substrate for iodide peroxidase .

Vergleich Mit ähnlichen Verbindungen

Levothyroxine: The levorotary isomer of thyroxine, commonly used to treat hypothyroidism.

Liothyronine: A synthetic form of triiodothyronine (T3), used to treat hypothyroidism.

Desiccated Thyroid Extract: A natural form of thyroid hormone derived from animal thyroid glands.

Comparison:

Dextrothyroxine vs. Levothyroxine: Dextrothyroxine is primarily studied for its lipid-lowering effects, while levothyroxine is widely used for thyroid hormone replacement therapy.

Dextrothyroxine vs. Liothyronine: Liothyronine is more potent and acts faster than dextrothyroxine, making it suitable for acute thyroid hormone replacement.

Dextrothyroxine vs. Desiccated Thyroid Extract: Desiccated thyroid extract contains a mixture of thyroxine and triiodothyronine, while dextrothyroxine is a pure synthetic compound.

D-Thyroxine sodium salt stands out due to its unique lipid-lowering properties, which are not observed in other thyroid hormone analogs .

Biologische Aktivität

D-Thyroxine sodium salt, also known as D-T4 (sodium), is a laevorotatory isomer of thyroxine (T4), which plays a critical role in various biological processes, particularly in thyroid function and metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 137-53-1 |

| Molecular Formula | C₁₅H₁₀I₄NNaO₄ |

| Molecular Weight | 798.85 g/mol |

| Boiling Point | 576.3 °C |

| Flash Point | 302.3 °C |

This compound is primarily used in research related to thyroid dysfunction and has been shown to influence various metabolic processes in vivo and in vitro .

This compound exerts its biological effects primarily through the following mechanisms:

- Thyroid Hormone Receptor Activation : D-thyroxine binds to thyroid hormone receptors (TRs) in target tissues, modulating gene expression involved in metabolism, growth, and development.

- Metabolic Regulation : It plays a significant role in regulating basal metabolic rate (BMR), influencing carbohydrate and lipid metabolism by enhancing oxidative phosphorylation and ATP production .

- Impact on Drug Metabolism : Studies indicate that this compound can inhibit the metabolism of certain drugs such as bishydroxycoumarin and pentobarbital in animal models .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect various cellular processes:

- Cell Proliferation : It promotes cell proliferation in certain cancer cell lines by activating signaling pathways associated with growth factors.

- Gene Expression Modulation : D-thyroxine sodium alters the expression of genes involved in lipid metabolism, insulin sensitivity, and energy expenditure .

In Vivo Studies

In vivo studies have shown significant effects on metabolic parameters:

- Cholesterol Levels : A long-term trial indicated that D-thyroxine administration could lead to reductions in serum cholesterol levels, although its direct impact on cardiovascular outcomes remains inconclusive .

- Pregnancy Outcomes : A systematic review highlighted that treatment with levothyroxine sodium (which includes D-thyroxine) significantly reduced obstetric complications such as preterm birth and miscarriage in hypothyroid pregnant women .

Case Studies

- Hypothyroidism Management : A study involving pregnant women with hypothyroidism showed that the administration of levothyroxine sodium resulted in lower incidences of adverse pregnancy outcomes compared to untreated controls. The odds ratios for preterm birth and low birth weight were significantly reduced (OR = 0.42 and OR = 0.08, respectively) .

- Hypercholesterolemia Treatment : Research indicated that long-term administration of D-thyroxine could potentially reduce cholesterol levels in patients with hypercholesterolemia, although further studies are needed to establish its efficacy in preventing cardiovascular diseases .

Eigenschaften

CAS-Nummer |

137-53-1 |

|---|---|

Molekularformel |

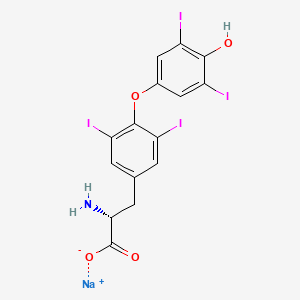

C15H11I4NNaO4 |

Molekulargewicht |

799.86 g/mol |

IUPAC-Name |

sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate |

InChI |

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1 |

InChI-Schlüssel |

BRLSOHUOWVCKNI-UTONKHPSSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |

Isomerische SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na] |

Kanonische SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

137-53-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the initial hopes for using Dextrothyroxine sodium to treat cardiovascular disease?

A1: Researchers hypothesized that Dextrothyroxine sodium could potentially slow down atherosclerosis, a key contributor to cardiovascular disease. This was based on long-standing evidence suggesting that thyroid deficiency promotes atherosclerosis, while thyroid hormone replacement therapy appeared to have protective effects [, ]. The Coronary Drug Project, a large-scale clinical trial, included Dextrothyroxine sodium to investigate this potential benefit [].

Q2: Why was Dextrothyroxine sodium considered as a treatment option for hypercholesterolemia?

A2: Dextrothyroxine sodium was investigated as a hypocholesterolemic agent due to its ability to reduce serum cholesterol levels []. It was thought to offer a potential treatment option for individuals with elevated cholesterol, a known risk factor for cardiovascular disease.

Q3: Were there any concerns regarding the use of Dextrothyroxine sodium in patients with coronary heart disease?

A3: Yes, despite the initial hopes, concerns arose regarding the safety of Dextrothyroxine sodium, particularly in individuals with pre-existing coronary heart disease. The Physician's Desk Reference even listed it as contraindicated for such patients []. One study noted that Dextrothyroxine sodium was suspected of potentially accelerating the degradation of vitamin K-dependent clotting factors, which are essential for blood coagulation [].

Q4: What led to the discontinuation of Dextrothyroxine sodium in the Coronary Drug Project?

A4: The Coronary Drug Project discontinued the use of Dextrothyroxine sodium due to concerns about adverse effects potentially linked to levothyroxine sodium contamination []. Analysis revealed that commercially available Dextrothyroxine sodium contained a small percentage of levothyroxine sodium, another thyroid hormone with more potent metabolic effects []. This contamination raised concerns about potential negative impacts on heart health, particularly in patients already at risk for coronary artery disease.

Q5: Why was the choice of Dextrothyroxine sodium over other thyroid hormone preparations questioned?

A5: Some researchers criticized the selection of Dextrothyroxine sodium over natural thyroid hormone preparations like desiccated thyroid or levothyroxine sodium []. They argued that while Dextrothyroxine sodium might have less metabolic activity per unit of weight, effective dosages of desiccated thyroid or levothyroxine sodium proved superior in reducing serum lipids [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.